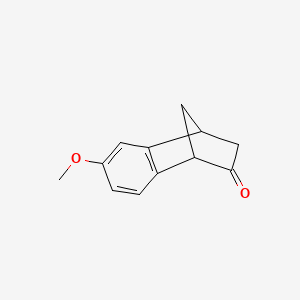
1-(4-Anilinophenyliminomethyl)-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Anilinophenyliminomethyl)-2-naphthol is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of an aniline group attached to a naphthol moiety through an iminomethyl linkage. Its distinct chemical properties make it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-Anilinophenyliminomethyl)-2-naphthol typically involves the condensation reaction between 4-anilinobenzaldehyde and 2-naphthol. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or phase-transfer catalysis to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
1-(4-Anilinophenyliminomethyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
1-(4-Anilinophenyliminomethyl)-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Anilinophenyliminomethyl)-2-naphthol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1-(4-Anilinophenyliminomethyl)-2-naphthol can be compared with other similar compounds such as:
4-Anilinophenyliminomethyl-2-naphthol: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
4-Anilinophenyliminomethyl-1-naphthol: Another structural isomer with distinct reactivity and applications.
4-Anilinophenyliminomethyl-3-naphthol: Differing in the position of the naphthol group, affecting its overall behavior in chemical reactions
Properties
CAS No. |
16678-72-1 |
|---|---|
Molecular Formula |
C23H18N2O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[(4-anilinophenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C23H18N2O/c26-23-15-10-17-6-4-5-9-21(17)22(23)16-24-18-11-13-20(14-12-18)25-19-7-2-1-3-8-19/h1-16,25-26H |
InChI Key |
BUWQSIHIQCJZRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


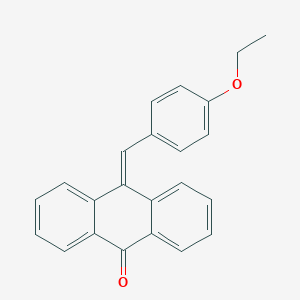

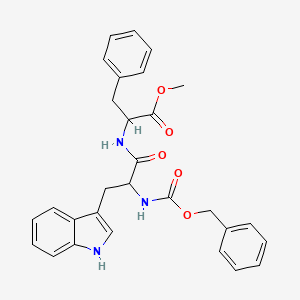

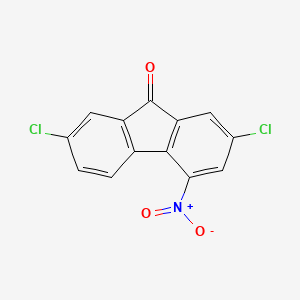
![N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11948917.png)
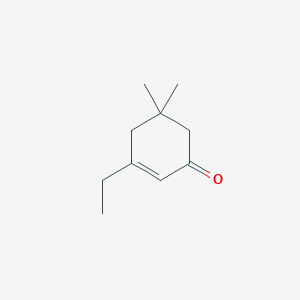
![[3,4,5-Triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B11948922.png)




